

# Ethyl 2-(3-hydroxycyclobutyl)acetate physical and chemical properties

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## Compound of Interest

Compound Name: Ethyl 2-(3-hydroxycyclobutyl)acetate

Cat. No.: B1529573

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## An In-Depth Technical Guide to Ethyl 2-(3-hydroxycyclobutyl)acetate

For Researchers, Scientists, and Drug Development Professionals

### Introduction: The Emergence of a Novel Scaffold in Drug Discovery

**Ethyl 2-(3-hydroxycyclobutyl)acetate** is a bifunctional molecule of significant interest in contemporary medicinal chemistry and drug development. Its structure, incorporating a hydrophilic secondary alcohol on a cyclobutane ring and a lipophilic ethyl acetate chain, presents a unique combination of properties. This makes it a valuable building block, particularly as a linker in the design of Proteolysis Targeting Chimeras (PROTACs)[1][2]. PROTACs are a revolutionary class of therapeutics that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease. The precise geometry and physicochemical characteristics of the linker are critical for the efficacy of a PROTAC, and the cyclobutane motif in **Ethyl 2-(3-hydroxycyclobutyl)acetate** offers a degree of conformational rigidity that can be advantageous in optimizing ternary complex formation between the target protein, the PROTAC, and an E3 ubiquitin ligase.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of **Ethyl 2-(3-hydroxycyclobutyl)acetate**, outlines its probable synthetic pathways,



and details standard experimental protocols for its characterization. As experimental data for this specific molecule is not extensively published, this guide integrates predicted properties with established methodologies to provide a robust resource for researchers.

## Physicochemical Properties: A Blend of Hydrophilicity and Lipophilicity

A thorough understanding of the physical and chemical properties of **Ethyl 2-(3-hydroxycyclobutyl)acetate** is paramount for its effective use in synthesis and drug design. The following table summarizes key identifiers and predicted physicochemical parameters. The absence of extensive experimental data in the public domain necessitates the use of computational prediction tools. These predictions are based on the molecule's structure and offer valuable approximations for experimental design.

Property	Value	Source(s)
IUPAC Name	ethyl 2-(3-hydroxycyclobutyl)acetate	N/A
CAS Number	1408075-22-8	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>3</sub>	[1][2]
Molecular Weight	158.20 g/mol	[1][2]
Appearance	Predicted: Colorless liquid	N/A
Boiling Point (Predicted)	~230-250 °C at 760 mmHg	N/A
Melting Point (Predicted)	< 25 °C	N/A
Density (Predicted)	~1.05 ± 0.06 g/cm <sup>3</sup>	N/A
Solubility	Predicted to be soluble in organic solvents such as alcohols, ethers, and esters. Low to moderate solubility in water.	N/A

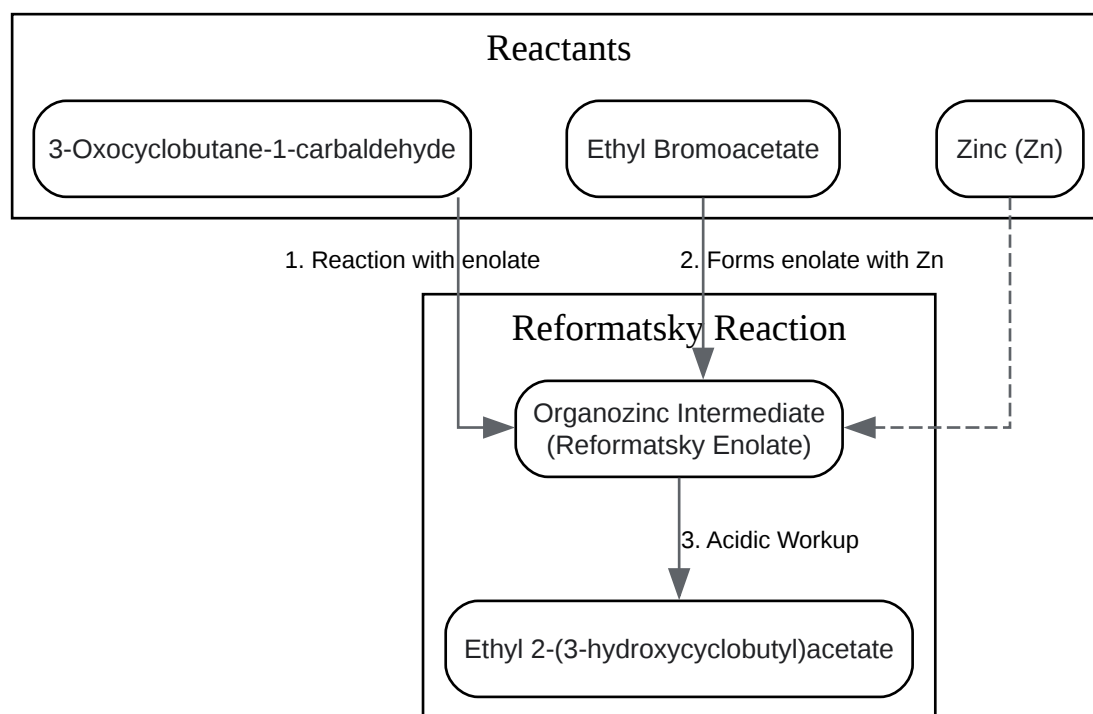


## Synthesis and Reactivity: Constructing and Utilizing the Cyclobutane Core

The synthesis of **Ethyl 2-(3-hydroxycyclobutyl)acetate** likely involves the construction of the substituted cyclobutane ring, a common challenge in organic synthesis. A plausible and versatile approach is the Reformatsky reaction, which is well-suited for the formation of  $\beta$ -hydroxy esters.

### Proposed Synthetic Pathway: The Reformatsky Reaction

The Reformatsky reaction involves the reaction of an  $\alpha$ -halo ester with an aldehyde or ketone in the presence of zinc metal to form a  $\beta$ -hydroxy ester<sup>[1][3][4]</sup>. In the context of synthesizing **Ethyl 2-(3-hydroxycyclobutyl)acetate**, the key precursors would be 3-oxocyclobutane-1-carbaldehyde and ethyl bromoacetate.



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Caption: Proposed synthesis of **Ethyl 2-(3-hydroxycyclobutyl)acetate** via the Reformatsky reaction.



## Reactivity Profile

The chemical reactivity of **Ethyl 2-(3-hydroxycyclobutyl)acetate** is dictated by its two primary functional groups: the secondary alcohol and the ethyl ester.

- **Secondary Alcohol:** The hydroxyl group can undergo a variety of reactions typical of secondary alcohols, including oxidation to the corresponding ketone, esterification with carboxylic acids or acyl chlorides, and conversion to a better leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions[5][6][7].
- **Ethyl Ester:** The ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and an acid or base catalyst, or be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.

## Experimental Protocols for Characterization

Rigorous characterization is essential to confirm the identity and purity of synthesized **Ethyl 2-(3-hydroxycyclobutyl)acetate**. The following are standard, widely accepted protocols for the spectroscopic analysis of such a compound.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

<sup>1</sup>H NMR Spectroscopy Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- **Data Acquisition:** Acquire the <sup>1</sup>H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.
- **Spectral Interpretation:**

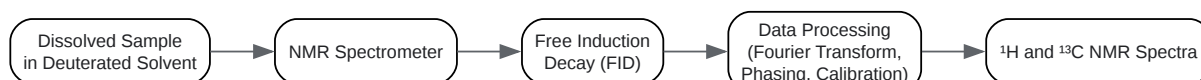


- Expected Chemical Shifts (Predicted):

- Ethyl group ( $\text{CH}_3$ ): Triplet around  $\delta$  1.2 ppm.
- Ethyl group ( $\text{CH}_2$ ): Quartet around  $\delta$  4.1 ppm.
- $\text{CH}_2$  adjacent to ester: Multiplet around  $\delta$  2.3-2.5 ppm.
- Cyclobutane ring protons: A complex series of multiplets between  $\delta$  1.5 and 2.8 ppm.
- $\text{CH-OH}$  proton: A multiplet around  $\delta$  3.6-4.0 ppm.
- $\text{OH}$  proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.

#### $^{13}\text{C}$ NMR Spectroscopy Protocol:

- Sample Preparation: Use the same sample prepared for  $^1\text{H}$  NMR spectroscopy.
- Data Acquisition: Acquire the  $^{13}\text{C}$  NMR spectrum, typically requiring a larger number of scans than  $^1\text{H}$  NMR for adequate signal-to-noise.
- Data Processing and Interpretation: Process the data and identify the expected carbon signals. The carbonyl carbon of the ester will be the most downfield signal, typically above  $\delta$  170 ppm.



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Caption: Workflow for NMR spectroscopic analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

#### Attenuated Total Reflectance (ATR) FT-IR Protocol:



- **Sample Preparation:** Place a small drop of the neat liquid sample directly onto the ATR crystal.
- **Data Acquisition:** Collect the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- **Spectral Interpretation:**
  - **O-H stretch (alcohol):** A broad absorption band in the region of 3500-3200  $\text{cm}^{-1}$ .
  - **C-H stretch (alkane):** Sharp absorption bands just below 3000  $\text{cm}^{-1}$ .
  - **C=O stretch (ester):** A strong, sharp absorption band around 1735-1750  $\text{cm}^{-1}$ .
  - **C-O stretch (ester and alcohol):** Absorption bands in the fingerprint region between 1300 and 1000  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol:

- **Sample Preparation:** Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Data Acquisition:** Infuse the sample solution into the ESI source of the mass spectrometer and acquire the spectrum in positive ion mode.
- **Spectral Interpretation:**
  - **Molecular Ion:** Expect to observe the protonated molecule  $[\text{M}+\text{H}]^+$  at  $m/z$  159.2.
  - **Adducts:** Sodium  $[\text{M}+\text{Na}]^+$  ( $m/z$  181.2) and potassium  $[\text{M}+\text{K}]^+$  ( $m/z$  197.2) adducts may also be observed.
  - **Fragmentation:** Common fragmentation pathways for esters include the loss of the alkoxy group ( $-\text{OCH}_2\text{CH}_3$ ) and McLafferty rearrangements.



## Conclusion: A Versatile Building Block with Significant Potential

**Ethyl 2-(3-hydroxycyclobutyl)acetate** represents a promising molecular scaffold for the development of novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation. While a comprehensive experimental characterization is still emerging, this guide provides a solid foundation for researchers by consolidating its known attributes, predicting its key physicochemical properties, and outlining robust synthetic and analytical methodologies. As the demand for sophisticated and sterically defined linkers in PROTAC design continues to grow, the utility of **Ethyl 2-(3-hydroxycyclobutyl)acetate** and its derivatives is poised to expand, making a thorough understanding of its chemical and physical nature more critical than ever.

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